1-Amino-1-(3-ethenylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(3-ethenylphenyl)propan-2-OL is an organic compound with the molecular formula C11H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its unique structure, which includes an amino group, a hydroxyl group, and an ethenyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-ethenylphenyl)propan-2-OL can be synthesized through various methods. One common approach involves the addition of aqueous ammonia to propylene oxide, followed by subsequent reactions to introduce the ethenylphenyl group . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(3-ethenylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
1-Amino-1-(3-ethenylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-OL involves its interaction with specific molecular targets. For instance, it can inhibit the β2-adrenergic receptor, thereby blocking the downstream signaling pathways activated by epinephrine. This inhibition can lead to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various physiological processes .
Comparison with Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacks the ethenyl-substituted phenyl ring.
1-Amino-2-propanol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness: 1-Amino-1-(3-ethenylphenyl)propan-2-OL is unique due to the presence of the ethenyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with simpler amino alcohols.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(3-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3 |
InChI Key |
QFUOVKAIYILMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC(=C1)C=C)N)O |
Origin of Product |
United States |
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